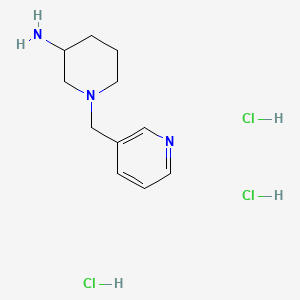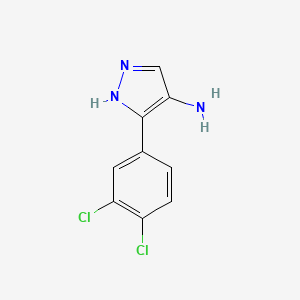
3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of the 3,4-dichlorophenyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.
准备方法
合成路线和反应条件
3-(3,4-二氯苯基)-1H-吡唑-4-胺的合成通常涉及3,4-二氯苯肼与合适的α,β-不饱和羰基化合物的反应。反应通常在碱(例如乙醇钠或碳酸钾)存在下,在回流条件下进行。所得中间体发生环化,形成吡唑环。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。此外,还采用重结晶或色谱等纯化步骤来获得最终产品。
化学反应分析
反应类型
3-(3,4-二氯苯基)-1H-吡唑-4-胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与亲核取代反应,其中氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 乙醇中的乙醇钠。
形成的主要产物
氧化: 形成相应的吡唑-4-羧酸衍生物。
还原: 形成具有还原官能团的3-(3,4-二氯苯基)-1H-吡唑-4-胺衍生物。
取代: 形成取代的吡唑衍生物,其中各种官能团取代了氯原子。
科学研究应用
3-(3,4-二氯苯基)-1H-吡唑-4-胺有若干科学研究应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 研究其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于开发农用化学品和其他工业产品。
作用机制
3-(3,4-二氯苯基)-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能抑制参与炎症途径的某些酶,从而导致抗炎作用。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
- 3-(4-溴苯基)-1H-吡唑-4-胺
- 3-(3,4-二甲氧基苯基)-1H-吡唑-4-胺
- 3-(4-氯苯基)-1H-吡唑-4-胺
独特性
3-(3,4-二氯苯基)-1H-吡唑-4-胺的独特之处在于苯环上存在两个氯原子,这会显着影响其化学反应性和生物活性。这种结构特征使其与其他吡唑衍生物区分开来,并可能导致不同的药理学和工业应用。
属性
分子式 |
C9H7Cl2N3 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
InChI 键 |
RLRVMLZCEUZJOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



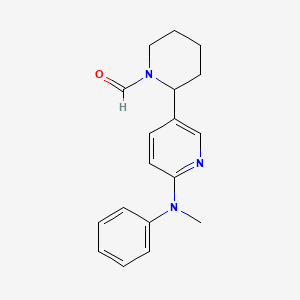



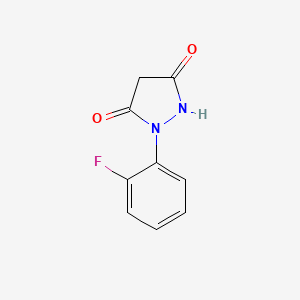



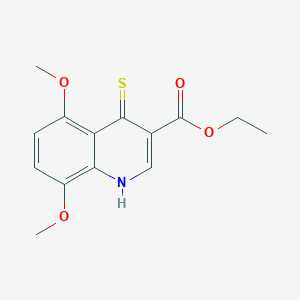
![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)


